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Compound of Interest

Compound Name: BMY 7378 free base

Cat. No.: B1196413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of BMY

7378, a potent and selective α1D-adrenoceptor antagonist and a partial agonist of the 5-HT1A

serotonin receptor. This document summarizes its chemical properties, binding affinities, and

the signaling pathways it modulates, supported by detailed experimental methodologies.

Core Chemical and Physical Properties
BMY 7378 is a synthetic compound available as a free base and a dihydrochloride salt. Its

chemical structure and properties are fundamental to its pharmacological activity.

Property BMY 7378 (Free Base)
BMY 7378
(Dihydrochloride)

Molecular Formula C22H31N3O3[1] C22H33Cl2N3O3[2]

Molecular Weight 385.508 g/mol [1] 458.43 g/mol [3]

IUPAC Name

8-(2-[4-(2-methoxyphenyl)-1-

piperazinyl]ethyl)-8-

azaspiro[4.5]decane-7,9-

dione[1]

8-[2-[4-(2-Methoxyphenyl)-1-

piperazinyl]ethyl]-8-azaspirol[4]

[5]decane-7,9-dione

dihydrochloride[3]

CAS Number 21102-94-3 21102-95-4[3]
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Pharmacological Profile: Binding Affinity and
Selectivity
BMY 7378 exhibits a distinct pharmacological profile characterized by high affinity and

selectivity for the α1D-adrenoceptor subtype and partial agonism at the 5-HT1A receptor.

Receptor Target Binding Affinity (Ki/pKi) Species/System

α1D-Adrenoceptor Ki: 2 nM[4]; pKi: 8.2[6] Rat[4]

pKi: 9.4 Human

α1A-Adrenoceptor Ki: 800 nM[4] Rat[4]

α1B-Adrenoceptor Ki: 600 nM[4] Hamster[4]

5-HT1A Receptor pKi: 8.3[6] Not Specified

α2C-Adrenoceptor pKi: 6.54[6] Not Specified

Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol outlines the methodology for determining the binding affinity of BMY 7378 for α1-

adrenoceptor subtypes using a competition binding assay with [125I]HEAT.

1. Membrane Preparation:

Tissues (e.g., rat brain or liver) or cells expressing the receptor of interest (e.g., Rat-1

fibroblasts stably expressing adrenoceptor subtypes) are homogenized in a cold lysis buffer

(e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

The homogenate is subjected to differential centrifugation to pellet the membranes.

The final membrane pellet is resuspended in a suitable buffer, and protein concentration is

determined using a standard method like the BCA assay.

2. Competition Binding Assay:
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The assay is performed in a 96-well plate format in a final volume of 250 µL.

Each well contains the prepared membranes (50-120 µg protein for tissue, 3-20 µg for cells),

a fixed concentration of the radioligand [125I]HEAT, and varying concentrations of BMY

7378.

The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Separation and Detection:

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C)

pre-soaked in a solution like 0.3% polyethyleneimine (PEI). This separates the bound from

free radioligand.

The filters are washed multiple times with an ice-cold wash buffer.

The radioactivity retained on the filters, corresponding to the bound radioligand, is measured

using a gamma counter.

4. Data Analysis:

Non-specific binding is determined in the presence of a high concentration of a non-labeled

competing ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value (the concentration of BMY 7378 that inhibits 50% of the specific binding of

the radioligand) is determined by non-linear regression analysis.

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Membrane Preparation Binding Assay Data Analysis
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Radioligand Binding Assay Workflow

Functional Assay for 5-HT1A Receptor Partial Agonism
This protocol describes a fluorescence-based membrane potential assay to assess the

functional activity of BMY 7378 at the 5-HT1A receptor.

1. Cell Culture and Transfection:

HEK293 cells are stably co-transfected to express the human 5-HT1A receptor and a G-

protein-activated inwardly rectifying K+ (GIRK) channel.

2. Assay Procedure:

The cells are plated in a suitable format (e.g., 96-well plates).

The cells are loaded with a membrane potential-sensitive fluorescent dye.

BMY 7378 is added to the cells at various concentrations.

3. Signal Detection:

Changes in fluorescence, indicative of membrane hyperpolarization due to GIRK channel

activation, are measured using a fluorescence plate reader.

The response is measured in a concentration-dependent manner to determine the potency

(EC50) and efficacy of BMY 7378.

4. Data Interpretation:
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An increase in fluorescence indicates hyperpolarization, confirming the agonistic activity of

BMY 7378.

The maximal response elicited by BMY 7378 is compared to that of a full agonist (e.g.,

serotonin) to determine its partial agonist nature.

Signaling Pathways
α1D-Adrenoceptor Signaling
The α1D-adrenoceptor is a G-protein coupled receptor (GPCR) associated with the Gq family

of G-proteins.[6] Upon activation by an agonist (or blockade by an antagonist like BMY 7378), it

modulates downstream signaling cascades, notably the MAPK/ERK pathway, which is involved

in cellular growth and proliferation.[7]
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α1D-Adrenoceptor Signaling Pathway
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5-HT1A Receptor Signaling
The 5-HT1A receptor is a GPCR that primarily couples to the Gi/o family of G-proteins.[2] As a

partial agonist, BMY 7378 can weakly activate this pathway, leading to the inhibition of adenylyl

cyclase and a decrease in cyclic AMP (cAMP) levels. This can influence various downstream

effectors, including the MAPK and Akt signaling pathways.[2]
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5-HT1A Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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